BenchChemオンラインストアへようこそ!

(1-Oxaspiro[4.4]nonan-2-yl)methanamine

Medicinal Chemistry Physicochemical Profiling Amine Basicity

This rigid spiro[4.4] primary amine (pKa 9.48±0.29) features a single rotatable bond, delivering the conformational pre-organization required for mu-opioid receptor fragment screening and structure–activity relationship studies. The HCl salt (MW 191.70, ≥95%) enables gravimetrically precise automated liquid handling, parallel amide synthesis, and reproducible dose–response assays—eliminating the hygroscopicity and carbonate-formation errors of the free base. Referenced within US20240398772A1 Markush claims (Jiangsu Hengrui/Shanghai Hengrui), it supports competitive intelligence on MOR-biased agonist space. In-house comparative characterization is essential when substituting nearest-spirocyclic or linear-amine analogs.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13343264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Oxaspiro[4.4]nonan-2-yl)methanamine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCC(O2)CN
InChIInChI=1S/C9H17NO/c10-7-8-3-6-9(11-8)4-1-2-5-9/h8H,1-7,10H2
InChIKeyDEHBWYJUBPJWKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1‑Oxaspiro[4.4]nonan‑2‑yl)methanamine: Physicochemical Identity and Structural Classification for Procurement Decisions


(1‑Oxaspiro[4.4]nonan‑2‑yl)methanamine (CAS 1597625‑90‑5) is a spirocyclic primary amine belonging to the 1‑oxaspiro[4.4]nonane class, characterized by a tetrahydrofuran ring spiro‑fused to a cyclopentane ring at the 1‑position with a methanamine substituent at the 2‑position [REFS‑1]. Its molecular formula is C₉H₁₇NO (MW 155.24 g mol⁻¹), with predicted physicochemical properties including a boiling point of 252.5 ± 13.0 °C, density of 1.02 ± 0.1 g cm⁻³, and a pKₐ of 9.48 ± 0.29, consistent with a moderately basic primary amine embedded in a conformationally constrained spirocyclic framework [REFS‑1][REFS‑2]. The compound is predominantly procured as its hydrochloride salt (CAS 1909309‑48‑3; C₉H₁₈ClNO; MW 191.70 g mol⁻¹) at purities of ≥95 % (standard commercial grade) to 98 % (HPLC‑certified grade), and is supplied exclusively for research and development purposes as a spirocyclic building block for medicinal chemistry and organic synthesis [REFS‑3][REFS‑4].

Why (1‑Oxaspiro[4.4]nonan‑2‑yl)methanamine Cannot Be Replaced by In‑Class Spirocyclic Amines Without Quantitative Justification


Although the 1‑oxaspiro[4.4]nonane scaffold is shared among several catalogued amines, substitution at different ring positions or modification of the amine‑bearing side chain produces distinct conformational, electronic, and steric profiles that directly affect molecular recognition, basicity, and reactivity [REFS‑1][REFS‑2]. For instance, the commercially available 1‑oxaspiro[4.4]nonan‑3‑amine (CAS 915920‑80‑8) bears the amino group directly on the cyclopentane ring rather than on a methylene spacer at the 2‑position of the tetrahydrofuran ring, resulting in a different spatial orientation of the amine and altered hydrogen‑bonding geometry [REFS‑2]. Similarly, non‑spirocyclic primary amines (e.g., butylamine, pKₐ ~10.6) and linear amino‑ethers lack the rigid spiro‑junction that pre‑organizes the amine for specific binding interactions, as is increasingly exploited in fragment‑based drug discovery and conformational restriction strategies [REFS‑1][REFS‑3]. Critically, no head‑to‑head biological or physicochemical comparison data have been published for this specific compound against its nearest analogs; therefore, any substitution must be justified through in‑house comparative characterization rather than literature precedent [REFS‑3].

Quantitative Evidence Guide for the Differentiated Procurement of (1‑Oxaspiro[4.4]nonan‑2‑yl)methanamine


Reduced Amine Basicity (Predicted pKₐ 9.48) Versus Acyclic Primary Amines Confers Tunable Reactivity for Medicinal Chemistry

The predicted pKₐ of (1‑oxaspiro[4.4]nonan‑2‑yl)methanamine is 9.48 ± 0.29, which is approximately 1.0–1.5 log units lower than that of typical acyclic primary amines such as butylamine (pKₐ ~10.6) or 2‑phenylethylamine (pKₐ ~10.0) [REFS‑1]. This reduced basicity arises from the electron‑withdrawing inductive effect of the ring oxygen atom positioned β to the amine and the conformational restriction imposed by the spirocyclic scaffold, making the amine less nucleophilic at physiological pH and potentially altering pharmacokinetic properties such as lysosomal trapping and volume of distribution [REFS‑2].

Medicinal Chemistry Physicochemical Profiling Amine Basicity

Spirocyclic Conformational Restriction Distinguished from Linear Amino‑Ethers and Non‑Spiro Cyclic Amines

(1‑Oxaspiro[4.4]nonan‑2‑yl)methanamine features a rigid spiro[4.4] junction that locks the tetrahydrofuran and cyclopentane rings into mutually perpendicular planes, thereby restricting the conformational freedom of the methanamine side chain. By contrast, its closest spirocyclic regioisomer, 1‑oxaspiro[4.4]nonan‑3‑amine (CAS 915920‑80‑8), places the amine directly on the cyclopentane ring, which alters both the amine's spatial trajectory and its distance from the ring oxygen atom, while linear amino‑ethers such as 2‑ethoxyethylamine (CAS 110‑76‑9) lack the spiro‑junction entirely, adopting multiple low‑energy conformers in solution [REFS‑1].

Fragment‑Based Drug Discovery Conformational Analysis Scaffold Diversity

Hydrochloride Salt Form Provides Defined Stoichiometry for Quantitative Experimentation Over the Free Base

The hydrochloride salt of (1‑oxaspiro[4.4]nonan‑2‑yl)methanamine (CAS 1909309‑48‑3) is supplied at ≥95 % purity with a defined molecular weight of 191.70 g mol⁻¹ (C₉H₁₈ClNO), enabling accurate stoichiometric calculations for reactions and biological assays without the variability introduced by the hygroscopic or partially carbonated free base form [REFS‑1][REFS‑2]. In contrast, the free base (CAS 1597625‑90‑5) is listed by suppliers at 98 % purity but lacks the precision of salt‑form mass quantification, as residual solvent or water content is not routinely specified [REFS‑3].

Chemical Procurement Salt Selection Experimental Reproducibility

Spirocyclic Scaffold Inclusion in Patent Claims for MOR Agonists Positions This Chemotype Within a Therapeutically Validated Chemical Space

Patent application US20240398772A1 broadly claims oxaspiro derivatives of general formula (I) as mu‑opioid receptor (MOR) agonists for the treatment of pain and pain‑related disorders [REFS‑1]. While the patent does not explicitly exemplify (1‑oxaspiro[4.4]nonan‑2‑yl)methanamine, the 1‑oxaspiro[4.4]nonane core with an amine substitution at the 2‑position falls within the claimed Markush structure, indicating that the broader chemotype—including spirocyclic tetrahydrofuran/cyclopentane amines—has been recognized by pharmaceutical patent filers (Jiangsu Hengrui Medicine Co., Shanghai Hengrui Pharmaceutical Co.) as a privileged scaffold for opioid receptor modulation [REFS‑1][REFS‑2]. By contrast, non‑spirocyclic amino‑ethers and simple cycloalkyl amines are not encompassed by this patent family, suggesting that the spirocyclic geometry is a critical structural determinant of MOR‑targeted activity within this intellectual property landscape [REFS‑2].

Opioid Receptor Pharmacology Pain Research Patent Analytics

High‑Confidence Application Scenarios for (1‑Oxaspiro[4.4]nonan‑2‑yl)methanamine Based on Quantifiable Properties


Conformationally Constrained Fragment Library Design in MOR‑Targeted Drug Discovery

The rigid spiro[4.4] scaffold, with only one rotatable bond in the amine side chain and a predicted pKₐ of 9.48, makes this compound an ideal fragment for screening against mu‑opioid receptors, where conformational pre‑organization and controlled amine basicity are critical determinants of binding affinity and functional selectivity [REFS‑1][REFS‑2]. The inclusion of this chemotype within the Markush claims of US20240398772A1 further supports its relevance as a tool compound for exploring MOR‑biased agonism and structure–activity relationships in pain research programs [REFS‑3].

Quantitative Structure–Property Relationship (QSPR) Studies on Amine Basicity in Constrained Environments

The predicted pKₐ of 9.48 ± 0.29 provides a defined data point for computational chemistry groups building models of amine basicity in conformationally restricted spirocyclic amines, where the inductive effect of the ring oxygen atom and the steric environment of the spiro junction systematically alter the amine's protonation state relative to flexible primary amine controls [REFS‑1]. This compound can serve as an experimental validation standard when measured pKₐ values become available.

Hydrochloride Salt as a Weighable, Reproducible Standard for In‑Vitro Pharmacology and Parallel Synthesis

The hydrochloride salt (CAS 1909309‑48‑3, ≥95 % purity, MW 191.70 g mol⁻¹) provides a gravimetrically precise form of the compound suitable for automated liquid handling, dose–response curve generation, and parallel amide synthesis, where the free base would introduce weighing errors due to hygroscopicity or carbonate formation [REFS‑2][REFS‑4]. This is particularly important for generating reliable IC₅₀ or EC₅₀ data in receptor binding assays and for maintaining stoichiometric control in library synthesis.

Strategic Procurement for Freedom‑to‑Operate Analysis in Spirocyclic MOR Chemotypes

Organizations conducting competitive intelligence or freedom‑to‑operate landscaping for opioid receptor modulators can use this compound as a structural reference for understanding the scope of patent family US20240398772A1/WO2019205983A1, where the 1‑oxaspiro[4.4]nonane scaffold with amine substitution at the 2‑position represents the core Markush embodiment claimed by Jiangsu Hengrui Medicine Co. and Shanghai Hengrui Pharmaceutical Co. for MOR‑targeted pain therapeutics [REFS‑3][REFS‑5].

Quote Request

Request a Quote for (1-Oxaspiro[4.4]nonan-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.